molecular formula C12H20 B062181 (1S,2S,4R)-2-ethynyl-4-methyl-1-propan-2-ylcyclohexane CAS No. 178358-29-7

(1S,2S,4R)-2-ethynyl-4-methyl-1-propan-2-ylcyclohexane

Cat. No. B062181
CAS RN: 178358-29-7
M. Wt: 164.29 g/mol
InChI Key: XXWOLVVWZBJZHM-WOPDTQHZSA-N
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Description

(1S,2S,4R)-2-ethynyl-4-methyl-1-propan-2-ylcyclohexane, commonly known as EMCP, is a cyclohexane derivative that has gained significant attention in the field of medicinal chemistry. EMCP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

The mechanism of action of EMCP is not fully understood. However, it has been suggested that EMCP exerts its therapeutic effects by modulating various signaling pathways. EMCP has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation. Furthermore, EMCP has been found to activate the Nrf2/ARE signaling pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
EMCP has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6. EMCP has also been found to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. In addition, EMCP has been found to reduce the levels of glutamate, which is a neurotransmitter involved in neurodegeneration.

Advantages and Limitations for Lab Experiments

EMCP has several advantages and limitations for lab experiments. One of the advantages is that it exhibits potent therapeutic effects at low concentrations. This makes it an attractive candidate for drug development. However, one of the limitations is that the synthesis of EMCP is a challenging process and requires expertise in synthetic organic chemistry. In addition, the mechanism of action of EMCP is not fully understood, which makes it difficult to optimize its therapeutic effects.

Future Directions

There are several future directions for the study of EMCP. One of the directions is to investigate its potential therapeutic applications in other diseases, such as diabetes and cardiovascular diseases. Another direction is to optimize its therapeutic effects by identifying its molecular targets and developing more potent analogs. Furthermore, it would be interesting to investigate the pharmacokinetics and pharmacodynamics of EMCP in vivo to determine its efficacy and safety. Overall, the study of EMCP has the potential to lead to the development of novel therapeutics for various diseases.

Synthesis Methods

EMCP can be synthesized by reacting 2-methylcyclohexanone with propargyl bromide and lithium diisopropylamide. The resulting product is then treated with L-selectride to obtain the desired (1S,2S,4R)-2-ethynyl-4-methyl-1-propan-2-ylcyclohexane. The synthesis of EMCP is a challenging process and requires expertise in synthetic organic chemistry.

Scientific Research Applications

EMCP has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anticancer, and neuroprotective properties. EMCP has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, EMCP has been found to protect against neurodegeneration by reducing oxidative stress and inflammation.

properties

CAS RN

178358-29-7

Molecular Formula

C12H20

Molecular Weight

164.29 g/mol

IUPAC Name

(1S,2S,4R)-2-ethynyl-4-methyl-1-propan-2-ylcyclohexane

InChI

InChI=1S/C12H20/c1-5-11-8-10(4)6-7-12(11)9(2)3/h1,9-12H,6-8H2,2-4H3/t10-,11+,12+/m1/s1

InChI Key

XXWOLVVWZBJZHM-WOPDTQHZSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@H](C1)C#C)C(C)C

SMILES

CC1CCC(C(C1)C#C)C(C)C

Canonical SMILES

CC1CCC(C(C1)C#C)C(C)C

Origin of Product

United States

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